2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
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Overview
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. The structure suggests that it contains a cyclobutyl group, which is a ring of four carbon atoms, and a tert-butyl group, which is a branching of three carbon atoms off a central carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclobutyl ring, a tert-butyl group, and a fluoroacetic acid moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxylic acid group, which is typically reactive. It could undergo reactions such as esterification or amide formation. The fluoro group might also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could confer acidity, while the cyclobutyl and tert-butyl groups could influence the compound’s hydrophobicity and steric properties .Scientific Research Applications
Synthesis and Antitumor Activities
- The compound has been explored for its potential in cancer treatment. For example, a related compound, (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, was synthesized and showed some anti-tumor effects in vitro (Wang Yuan-chao, 2011).
Chemical Synthesis and Reactivity
- Research has been conducted on the cyclization of related compounds, such as 2-amino-4-aryl-4-oxobut-2-enoic and 2-amino-5,5-dimethyl4-oxohex-2-enoic acids, indicating the versatility of these compounds in chemical synthesis (A. Tyuneva et al., 2011).
Catalytic Activity in Chemical Synthesis
- Nickel ferrite nanoparticles were used to synthesize derivatives of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, demonstrating the catalytic capabilities of these compounds in organic synthesis (T. N. Rao et al., 2019).
Optical Properties and Electrocatalysis
- Studies on cyclometallated Pt(II) and Pd(II) complexes of related compounds reveal significant insights into their optical properties and potential applications in electrocatalysis (E. A. Katlenok & K. Balashev, 2012).
Medicinal Chemistry and Drug Design
- Research on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as aldose reductase inhibitors highlights the compound's relevance in medicinal chemistry and drug design (F. Da Settimo et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-7-4-6(5-7)8(12)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZPADBSCHIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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